

Evobrutinib: Application Notes and Protocols for Cell-Based Immune Modulation Assays

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Compound of Interest

Compound Name: Evobrutinib

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These application notes provide an overview of **Evobrutinib**, a highly selective, irreversible inhibitor of Bruton's tyrosine kinase (BTK), and its application in cell-based assays for studying immune modulation. Detailed protocols for key experiments are provided to enable researchers to assess the efficacy and mechanism of action of **Evobrutinib** and other BTK inhibitors.

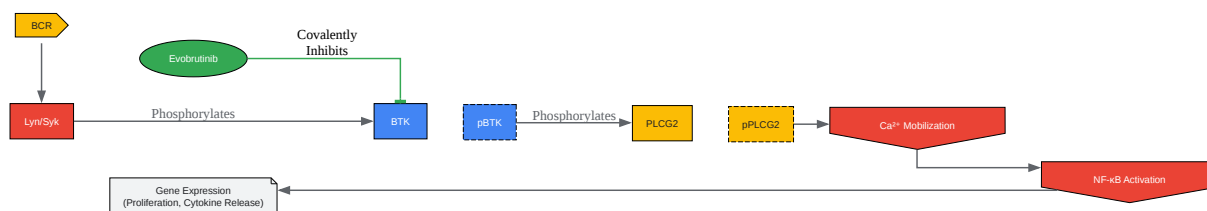
Introduction to **Evobrutinib**

Evobrutinib is an oral, potent, and highly selective covalent inhibitor of Bruton's tyrosine kinase (BTK)[1]. BTK is a crucial enzyme in the signaling pathways of various immune cells, including B lymphocytes and myeloid cells[2]. By irreversibly binding to BTK, **Evobrutinib** effectively blocks B-cell receptor (BCR) and Fc receptor-mediated signaling, which in turn inhibits B-cell activation, proliferation, and the release of pro-inflammatory cytokines[3][4][5]. Its ability to modulate both B-cell and myeloid cell functions makes it a subject of investigation for the treatment of autoimmune diseases such as multiple sclerosis (MS), rheumatoid arthritis (RA), and systemic lupus erythematosus (SLE)[2][3].

Mechanism of Action: BTK Signaling Pathway

Bruton's tyrosine kinase is a key component of the B-cell receptor (BCR) signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events leads to the activation of

BTK. Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCG2), which ultimately results in the mobilization of intracellular calcium and the activation of transcription factors like NF- κ B[6]. This cascade of events is essential for B-cell development, differentiation, and activation. **Evobrutinib**, as a covalent inhibitor, forms a permanent bond with a cysteine residue (Cys481) in the active site of BTK, thereby preventing its phosphorylation and downstream signaling[1].



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BTK Signaling Pathway and **Evobrutinib** Inhibition.

Quantitative Data Summary

The following tables summarize the quantitative data on **Evobrutinib**'s activity from various cell-based assays.

Table 1: In Vitro Inhibition of B-Cell Activation

Cell Type	Stimulation	Marker	IC50 (nM)	Reference
Human PBMCs	anti-IgM	CD69	15.8	[3]
Human Whole Blood	anti-IgM	CD69	84.1	[3]

Table 2: In Vivo Inhibition of B-Cell Activation in Mice

Dose (mg/kg)	Time Post-Dose (h)	% Inhibition of B-Cell Activation	Reference
1	1	71	[1]
1	24	25	[1]
12	16	~50	[3]

Table 3: Effect of **Evobrutinib** on Cytokine Production

Cell Type	Stimulation	Cytokine	Effect	Reference
Human B-Cells	BCR Ligation	IL-6, IFN- γ , IL-10	Reduced	[4]
Human B-Cells	TLR-9	IL-6, IFN- γ , IL-10	Reduced	[4]
Murine Model	(in vivo)	IL-2, TNF- α , IL-17A	Reduced	[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: B-Cell Activation Assay in Human PBMCs

Objective: To determine the IC50 of **Evobrutinib** for the inhibition of B-cell activation in human peripheral blood mononuclear cells (PBMCs) by measuring the expression of the activation marker CD69.

Experimental Workflow:



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Workflow for B-Cell Activation Assay.

Materials:

- Ficoll-Paque PLUS
- RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
- Human anti-IgM antibody
- **Evobrutinib**
- Fluorescently labeled anti-human CD19 and anti-human CD69 antibodies
- FACS buffer (PBS with 2% FBS)
- 96-well U-bottom plates
- Flow cytometer

Procedure:

- PBMC Isolation: Isolate PBMCs from fresh human blood from healthy donors using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
- Cell Plating: Resuspend the isolated PBMCs in complete RPMI 1640 medium and plate them in a 96-well U-bottom plate at a density of 2×10^5 cells/well.
- **Evobrutinib** Pre-incubation: Prepare serial dilutions of **Evobrutinib** in complete RPMI 1640 medium. Add the diluted **Evobrutinib** or vehicle control (DMSO) to the wells containing PBMCs and pre-incubate for 1 hour at 37°C in a 5% CO₂ incubator.
- B-Cell Stimulation: After the pre-incubation period, add anti-IgM antibody to the wells at a final concentration of 10 µg/mL to stimulate B-cell activation. Include unstimulated control wells.
- Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

- Cell Staining:
 - Harvest the cells and wash them with FACS buffer.
 - Resuspend the cells in FACS buffer containing fluorescently labeled anti-human CD19 and anti-human CD69 antibodies.
 - Incubate for 30 minutes at 4°C in the dark.
 - Wash the cells twice with FACS buffer.
- Flow Cytometry Analysis:
 - Resuspend the stained cells in FACS buffer.
 - Acquire the samples on a flow cytometer.
 - Gate on the CD19+ B-cell population and analyze the expression of CD69.
- Data Analysis:
 - Determine the percentage of CD69+ cells within the CD19+ B-cell population for each concentration of **Evobrutinib**.
 - Normalize the data to the vehicle-treated stimulated control.
 - Plot the dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: BTK Autophosphorylation Assay in Ramos Cells

Objective: To assess the inhibitory effect of **Evobrutinib** on the autophosphorylation of BTK at tyrosine 223 (Y223) in the human B-lymphoma cell line, Ramos.

Materials:

- Ramos cell line

- RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
- Human anti-IgM antibody
- **Evobrutinib**
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Primary antibodies: anti-p-BTK (Y223) and anti-total BTK
- Secondary antibody (HRP-conjugated)
- Western blot reagents and equipment (e.g., Protein Wes system)

Procedure:

- Cell Culture and Treatment:
 - Culture Ramos cells in complete RPMI 1640 medium.
 - Seed the cells at an appropriate density and allow them to grow overnight.
 - Pre-incubate the cells with varying concentrations of **Evobrutinib** or vehicle control for 1 hour.
- BCR Stimulation: Stimulate the cells with anti-IgM (e.g., 10 µg/mL) for 5 minutes at 37°C.
- Cell Lysis:
 - Immediately after stimulation, place the cells on ice and wash with ice-cold PBS.
 - Lyse the cells with ice-cold lysis buffer.
 - Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).
- Western Blotting:

- Normalize the protein concentrations of the lysates.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. Alternatively, use an automated Western blot system like Protein Wes.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Incubate the membrane with the primary antibodies against p-BTK (Y223) and total BTK overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.
- Data Analysis:
 - Quantify the band intensities for p-BTK (Y223) and total BTK.
 - Normalize the p-BTK signal to the total BTK signal for each sample.
 - Compare the levels of p-BTK in **Evobrutinib**-treated samples to the vehicle-treated stimulated control to determine the extent of inhibition.

Protocol 3: Cytokine Release Assay

Objective: To measure the effect of **Evobrutinib** on the production and release of cytokines (e.g., IL-6, IL-10, IFN- γ) from stimulated human B-cells.

Materials:

- Purified human B-cells
- RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
- Stimulants: anti-IgM/anti-IgG or a TLR-9 agonist (e.g., CpG ODN)

- **Evobrutinib**

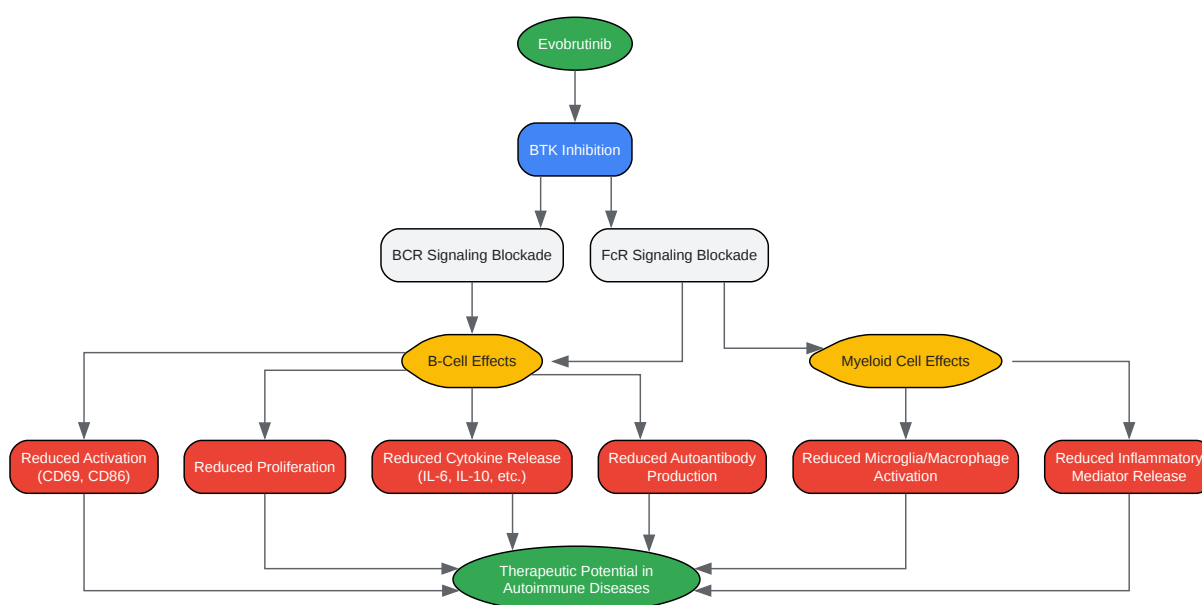
- ELISA kits for the cytokines of interest
- 96-well flat-bottom plates

Procedure:

- B-Cell Isolation: Isolate B-cells from human PBMCs using a negative selection B-cell isolation kit.
- Cell Plating and Treatment:
 - Plate the purified B-cells in a 96-well flat-bottom plate at a density of 1×10^5 cells/well.
 - Pre-incubate the cells with serial dilutions of **Evobrutinib** or vehicle control for 1 hour at 37°C.
- Stimulation: Add the appropriate stimulant (e.g., anti-IgM/anti-IgG or CpG ODN) to the wells.
- Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
- Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant from each well.
- Cytokine Measurement by ELISA:
 - Perform ELISAs for the target cytokines (IL-6, IL-10, IFN- γ) on the collected supernatants according to the manufacturer's instructions.
 - Read the absorbance on a microplate reader.
- Data Analysis:
 - Generate a standard curve for each cytokine.
 - Calculate the concentration of each cytokine in the samples based on the standard curve.

- Compare the cytokine concentrations in the **Evobrutinib**-treated samples to the vehicle-treated stimulated control to determine the percentage of inhibition.

Logical Relationship of **Evobrutinib**'s Immune Modulation:



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Evobrutinib's Mechanism of Immune Modulation.

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